Solubility Profile of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate in Polar Aprotic Solvents
Solubility Profile of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate in Polar Aprotic Solvents
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate (CAS No. 774238-90-3), a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document establishes a predictive solubility profile based on a first-principles analysis of the molecule's physicochemical properties and its interactions with common polar aprotic solvents. We delve into the theoretical underpinnings of solubility, analyzing the compound's structural features—the lipophilic tert-butyl and benzyl groups alongside the polar hydroxymethyl and N-methylcarbamate moieties. This guide presents a predicted solubility hierarchy in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). Crucially, we provide a detailed, field-proven experimental protocol using the gold-standard shake-flask method for the empirical determination of equilibrium solubility, ensuring researchers can generate accurate and reproducible data. This protocol is designed to be a self-validating system, addressing critical parameters from material purity to analytical quantification. This document serves as an essential resource for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation strategies involving this compound.
Introduction to tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate
Tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected amine and a primary alcohol, making it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The solubility of such an intermediate is a critical physical property that dictates its utility. In drug development, solvents constitute a significant portion of the material mass used in manufacturing APIs, influencing reaction kinetics, purification efficiency (e.g., chromatography and recrystallization), and the final formulation.[1][2] Polar aprotic solvents are particularly favored in organic synthesis for their ability to dissolve a wide range of reactants and for their high boiling points, which can enhance reaction rates.[2] A thorough understanding of the solubility profile of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is therefore indispensable for process optimization, scalability, and ensuring batch-to-batch consistency.
Molecular Structure and Physicochemical Properties
The solubility behavior of a compound is fundamentally dictated by its molecular structure. Tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate, with a molecular weight of 251.33 g/mol and formula C₁₄H₂₁NO₃, possesses distinct regions of varying polarity that govern its interaction with different solvents.[3][4]
Key Structural Features:
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tert-Butyl (Boc) Group: This bulky, nonpolar moiety provides significant lipophilic character, promoting solubility in nonpolar environments.[5] Its steric hindrance can also disrupt the crystal lattice packing of the solid, which can facilitate dissolution.
-
Benzyl and N-Methyl Groups: These components further contribute to the molecule's nonpolar, hydrocarbon framework.
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Hydroxymethyl (-CH₂OH) Group: As a primary alcohol, this group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature is the primary driver for solubility in polar solvents.[6]
-
Carbamate Moiety: The carbamate linkage (-N(CH₃)C(=O)O-) is polar and contains a hydrogen bond acceptor (the carbonyl oxygen), enhancing interactions with polar solvents.[5]
This combination of a large nonpolar backbone with distinct polar functional groups gives the molecule an amphiphilic character. Its solubility will thus be determined by a solvent's ability to effectively solvate both of these competing regions, a concept encapsulated by the principle of "like dissolves like".[7][8]
| Property | Value | Source |
| CAS Number | 774238-90-3 | [3][4] |
| Molecular Formula | C₁₄H₂₁NO₃ | [3] |
| Molecular Weight | 251.33 g/mol | [3] |
| Physical Form | Liquid or Solid or Semi-solid | [3] |
| Purity (Typical) | ≥95% | [3][4] |
The Role and Nature of Polar Aprotic Solvents
Polar aprotic solvents are characterized by high dielectric constants and significant dipole moments, yet they lack acidic protons (i.e., they do not have O-H or N-H bonds).[9] This unique combination of properties makes them powerful solvents. Their high polarity allows them to effectively dissolve polar organic molecules and even some salts.[7] Because they cannot act as hydrogen bond donors, they are less likely to form a tight "solvent cage" around anionic nucleophiles, often making those reagents more reactive in solution.[9]
In the context of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate, polar aprotic solvents are predicted to be highly effective. They can engage in strong dipole-dipole interactions with the carbamate group and act as hydrogen bond acceptors for the hydroxymethyl group, while their organic nature helps to solvate the nonpolar regions of the molecule.[10]
Predicted Solubility Profile
While empirical data is the definitive measure, a qualitative prediction based on the principles discussed above provides a strong starting point for solvent selection. The following table outlines the predicted solubility of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate in common polar aprotic solvents.
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | High | DMSO is a highly polar and strong hydrogen bond acceptor. It is expected to effectively solvate the hydroxymethyl and carbamate groups, leading to excellent solubility. Its amphiphilic nature makes it a powerful solvent for a wide range of compounds.[11] |
| Dimethylformamide (DMF) | 37 | 3.82 | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance, making it an excellent candidate for dissolving the target compound. |
| Acetonitrile (ACN) | 37.5 | 3.92 | Moderate to High | While highly polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF. It should still be a very effective solvent, though perhaps slightly less so than the aforementioned. |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | Moderate | THF has a significantly lower dielectric constant and is considered a "borderline" polar aprotic solvent.[9][12] It is a good hydrogen bond acceptor but its lower overall polarity suggests it will be a good, but not exceptional, solvent for this compound. |
"High" solubility is predicted for concentrations likely >50 mg/mL; "Moderate" suggests 10-50 mg/mL.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To move beyond prediction, the following protocol details the widely accepted shake-flask method for determining equilibrium solubility.[7] This method is considered the gold standard for its reliability and direct measurement of a saturated state.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved states. The saturated supernatant is then carefully separated and analyzed to determine the concentration of the dissolved solute.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 10-20 mg of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate into several 2 mL glass vials.
-
Add a known volume (e.g., 1.0 mL) of the desired high-purity polar aprotic solvent (e.g., DMSO) to each vial. Ensure an excess of solid material remains undissolved.
-
Seal the vials tightly with chemically inert caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or agitator set to a standard temperature (e.g., 25 °C).
-
Agitate the vials for a prolonged period (typically 24-72 hours) to ensure equilibrium is fully established. A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.
-
To clarify the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter. This step is critical to avoid artificially high results.[7]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent for analysis. A significant dilution factor will likely be required.
-
Determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Crucial Step (Self-Validation): Generate a multi-point calibration curve using standard solutions of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate of known concentrations. The R² value of this curve should be >0.99 to ensure analytical accuracy.[7]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.
-
Visualization of Experimental Workflow
Figure 1: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Conclusion and Recommendations
This technical guide establishes a foundational understanding of the solubility profile for tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate in polar aprotic solvents. The molecular structure, with its competing polar and nonpolar functionalities, suggests high solubility in strongly polar, hydrogen-bond-accepting solvents like DMSO and DMF, and moderate solubility in less polar solvents like THF.
Given the absence of published experimental data, the predictive framework herein serves as a critical first step for solvent screening. However, for any process development or research application, it is imperative that these predictions are verified empirically. The detailed shake-flask protocol provided offers a robust and reliable methodology for generating this crucial data. Accurate solubility determination will empower researchers to enhance the efficiency, reproducibility, and safety of synthetic, purification, and formulation processes involving this versatile compound.
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